Tert-butyl 3-oxo-1-indolinecarboxylate
Description
Contextualization within Indole (B1671886) and Oxindole (B195798) Chemistry
The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry, found in everything from the amino acid tryptophan to potent anticancer agents. irjmets.comnih.gov The chemistry of indoles is rich and diverse, with various oxidized forms playing crucial roles in both biology and chemical synthesis. rsc.org Oxindoles, or 2-oxoindoles, are a well-studied class of indole derivatives where a carbonyl group is present at the C2 position of the pyrrole ring. nih.gov
3-Oxoindoline, also known as indoxyl, represents another key oxidized form of the indole nucleus, featuring a carbonyl group at the C3 position. This structural feature imparts distinct reactivity compared to its 2-oxoindole isomer. The presence of the ketone at the C3 position, flanked by the aromatic ring and the nitrogen atom, creates a highly reactive center for various chemical transformations. The systematic study of indole chemistry began in the 19th century, with the synthesis of indole from oxindole by Emil Fischer, laying the groundwork for understanding these related heterocyclic systems. irjmets.com Derivatives of 3-oxoindoline are often intermediates in the synthesis of more complex indole alkaloids and other bioactive molecules. benthamdirect.com
The Role of the 3-Oxoindoline Core as a Synthetic Scaffold in Advanced Organic Synthesis
The 3-oxoindoline core is a powerful and versatile scaffold in organic synthesis. nih.govnih.gov Its structure provides multiple reactive sites that can be selectively functionalized to build molecular complexity. The ketone at C3 is a key functional handle, readily participating in reactions such as aldol (B89426) condensations, Mannich reactions, and various cycloadditions. ijrrjournal.com This reactivity allows for the introduction of diverse substituents at this position, which is often crucial for tuning the biological activity of the final molecule.
Furthermore, the nitrogen atom of the indoline (B122111) ring can be substituted, and the benzene ring can undergo electrophilic aromatic substitution, providing additional points for diversification. This multi-faceted reactivity makes the 3-oxoindoline skeleton an ideal starting point for the construction of compound libraries for drug discovery. benthamdirect.com A significant application of this scaffold is in the synthesis of spirocyclic oxindoles, where the C3 position becomes a spiro-center, a structural motif present in numerous natural products with potent biological activities. acs.org The development of catalytic, enantioselective methods to functionalize the 3-oxoindoline core is a major area of contemporary research, aiming to produce chiral molecules with high precision. acs.org
Specific Research Focus on Tert-butyl 3-oxo-1-indolinecarboxylate as a Versatile Intermediate
Within the family of 3-oxoindoline derivatives, this compound has emerged as a particularly valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of the tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. The Boc group is one of the most common nitrogen-protecting groups in organic chemistry for several reasons. researchgate.netsigmaaldrich.com
Firstly, the Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. researchgate.net This stability allows chemists to perform various chemical modifications on other parts of the molecule without affecting the protected nitrogen. Secondly, and crucially, the Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid, which often leaves other functional groups in the molecule intact. researchgate.netnih.gov
This combination of stability and ease of removal makes this compound an ideal starting material. Researchers can utilize the reactivity of the C3-ketone for various carbon-carbon and carbon-heteroatom bond-forming reactions and then deprotect the nitrogen at a later stage in the synthesis to either yield the final product or allow for further functionalization at the nitrogen atom. For instance, its use in regioselective nitration reactions has been demonstrated, leading to valuable nitro-indole derivatives. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 369595-01-7 bldpharm.com |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Appearance | Solid |
| Common Use | Synthetic intermediate |
Overview of Key Academic Research Areas Explored for this Compound Class
The 3-oxoindoline scaffold and its derivatives are at the center of several key areas of academic and industrial research, primarily driven by their potential in medicinal chemistry and the development of novel synthetic methods.
Medicinal Chemistry and Drug Discovery : A primary focus is the synthesis of novel 3-substituted-2-oxoindole and 3-substituted-3-hydroxy-2-oxindole analogues as potential therapeutic agents. benthamdirect.comnih.gov These compounds have been investigated for a wide range of biological activities, including as anticancer agents (e.g., kinase inhibitors), anti-inflammatory agents, and neuroprotective agents. nih.govbenthamdirect.comnih.gov The ability to easily generate diverse libraries of these compounds makes them attractive for high-throughput screening campaigns. benthamdirect.com
Asymmetric Catalysis : The development of methods for the enantioselective synthesis of molecules containing the 3-oxoindoline core is a highly active research area. researchgate.netrsc.org This involves using chiral catalysts to control the stereochemistry of reactions at the C3 position, leading to the formation of enantiomerically pure compounds. This is critical for pharmaceutical applications, where often only one enantiomer of a chiral drug is active.
Natural Product Synthesis : The 3-oxoindoline framework is a core component of many complex natural products, particularly indole alkaloids. nih.govnih.gov Synthetic chemists are continually developing new strategies to construct this core and use it as a building block for the total synthesis of these biologically active natural products.
Development of New Synthetic Methodologies : The unique reactivity of the 3-oxoindoline scaffold is exploited to develop novel chemical reactions and synthetic strategies. acs.orgresearchgate.net This includes new types of cycloaddition reactions, cascade reactions, and multicomponent reactions that can rapidly build molecular complexity from simple starting materials. acs.orgresearchgate.net For example, research has explored the synthesis of spiro-heterocycles and the functionalization of C-H bonds under photoredox catalysis. acs.orgresearchgate.net
Table 2: Key Research Areas for 3-Oxoindoline Derivatives
| Research Area | Focus | Key Applications/Goals |
|---|---|---|
| Medicinal Chemistry | Synthesis of bioactive compounds. benthamdirect.comnih.gov | Anticancer, anti-inflammatory, neuroprotective agents. nih.govnih.gov |
| Asymmetric Synthesis | Enantioselective functionalization of the core structure. researchgate.netrsc.org | Production of single-enantiomer pharmaceuticals. |
| Natural Product Synthesis | Construction of complex indole alkaloids. nih.govnih.gov | Access to rare and potent bioactive natural molecules. |
| Methodology Development | Exploring novel reactivity and cascade reactions. researchgate.netresearchgate.net | Efficient construction of complex molecular architectures. acs.org |
Properties
IUPAC Name |
tert-butyl 3-oxo-2H-indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJOAIMFLUVAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 3 Oxo 1 Indolinecarboxylate
Diverse Synthetic Approaches and Reaction Pathways
The construction of the tert-butyl 3-oxo-1-indolinecarboxylate core can be achieved through several distinct synthetic approaches, each with its own set of advantages and limitations. These methods primarily revolve around the formation of the five-membered heterocyclic ring and the introduction of the ketone functionality at the C3 position.
Cyclization and Cascade Reactions in 3-Oxoindoline Synthesis
Intramolecular cyclization reactions represent a fundamental approach to constructing the indoline (B122111) framework. These reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring. Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules like this compound.
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 3-oxoindolines. For instance, the palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles provide a direct route to tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates. researchgate.net These reactions utilize a PdCl2 catalyst in acetonitrile (B52724) to afford the desired 3-oxoindoline derivatives in moderate to high yields. researchgate.net The mechanism is proposed to involve the oxidation of the indole (B1671886) ring followed by nucleophilic attack of water or methanol (B129727). researchgate.net
Furthermore, cascade reactions involving C-H activation followed by cyclization are gaining prominence. While not exclusively for the target compound, the principles are applicable. For example, rhodium(III)-catalyzed C-H activation of phenol (B47542) followed by cyclization showcases a method for creating fused ring systems. nih.gov Similarly, copper-catalyzed cycloisomerization of 1H-indole N-tethered o-alkynylnitroarenes leads to C2-spiropseudoindoxyl compounds through a complex cascade involving multiple steps. acs.org Such strategies could potentially be adapted for the synthesis of this compound.
Functional Group Interconversions Leading to the Compound
An alternative strategy to direct cyclization is the functional group interconversion of a pre-existing indoline or indole scaffold. This approach often involves the oxidation of an N-Boc protected indoline at the C3 position.
A common method involves the oxidation of N-Boc-indoline. While direct oxidation to the 3-oxo derivative can be challenging, multi-step sequences are often employed. For example, the oxidation of N-Boc-indoles using reagents like tert-butyl hypochlorite (B82951) can lead to chlorinated oxindole (B195798) derivatives, which can then be further manipulated. nih.gov
Another approach involves the functionalization of N-Boc-indole. For example, the synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate can be achieved through electrophilic nitration. rsc.orgnih.gov The nitro group can then potentially be converted to a ketone through various methods, such as the Nef reaction, although this specific transformation for this substrate requires further investigation.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of operational simplicity, reduced waste, and increased efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates. nih.govrug.nl While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs are highly relevant for the construction of the core structure.
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been used to create complex heterocyclic structures. nih.govbeilstein-journals.org For instance, a Ugi four-component reaction followed by a palladium-catalyzed cyclization has been used to synthesize tetracyclic indoloquinolines. rug.nl This highlights the potential of combining MCRs with subsequent cyclization steps to access complex indole-based scaffolds. One-pot syntheses of various indole derivatives, such as 2-amino-indole-3-carboxamides from 2-halonitrobenzenes, have also been developed, demonstrating the feasibility of sequential reactions in a single vessel to build the indole core. nih.gov
Precursor Chemistry and Strategic Starting Materials
The choice of starting materials is crucial for an efficient synthesis. For this compound, common precursors include N-Boc protected indoles or indolines, and substituted anilines.
N-Boc-Indole: This is a key starting material for many synthetic routes. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other positions of the indole ring. N-Boc-indole can be readily prepared from indole and di-tert-butyl dicarbonate (B1257347) ((Boc)2O). rsc.org It is a versatile precursor for functionalization at the C2 and C3 positions. researchgate.net
Substituted Anilines: Derivatives of 2-aminophenylethanol or related structures can serve as precursors for intramolecular cyclization reactions to form the indoline ring. The specific substituents on the aniline (B41778) ring and the side chain will determine the reaction conditions required for cyclization.
The table below summarizes some key precursors and their role in the synthesis.
| Precursor | Role in Synthesis |
| N-Boc-Indole | Starting material for oxidation and functional group interconversion reactions at the C2 and C3 positions. researchgate.netrsc.org |
| N-Boc-Indoline | Precursor for direct oxidation at the C3 position. |
| 2-Aminophenylethanol Derivatives | Starting materials for intramolecular cyclization to form the indoline ring. |
| Indole-2-carboxylic acid | Used in multicomponent reactions to build complex indole-fused systems. rug.nlresearchgate.net |
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic process. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
In the palladium-catalyzed oxidation of N-Boc indoles, the choice of solvent was found to be crucial, with acetonitrile providing the best results. researchgate.net For the synthesis of 3,3-di(indolyl)indolin-2-ones, a related structure, the reaction temperature and catalyst loading were optimized to achieve a high yield of 96%. researchgate.net Lowering the temperature or the amount of catalyst led to decreased yields. researchgate.net
The development of scalable syntheses is essential for the industrial application of a compound. A scalable, multi-gram synthesis of oxazoles directly from carboxylic acids has been reported, demonstrating the feasibility of scaling up laboratory procedures. nih.gov Similarly, a gram-scale synthesis of indolyl pyrroloindolines has been achieved under metal- and photocatalyst-free conditions, highlighting the potential for developing scalable and environmentally friendly methods. nih.gov
The following table presents a hypothetical optimization of a reaction to produce a 3-oxoindoline derivative, illustrating the effect of varying reaction parameters.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl2 (5 mol%) | Toluene | 80 | 12 | 45 |
| 2 | Pd(OAc)2 (5 mol%) | Toluene | 80 | 12 | 55 |
| 3 | PdCl2 (5 mol%) | DMF | 80 | 12 | 65 |
| 4 | PdCl2 (5 mol%) | Acetonitrile | 80 | 12 | 85 |
| 5 | PdCl2 (5 mol%) | Acetonitrile | 60 | 24 | 70 |
| 6 | PdCl2 (10 mol%) | Acetonitrile | 80 | 8 | 82 |
This table is a representative example and does not correspond to a specific reported synthesis of the title compound.
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
Cyclization Strategies: Intramolecular cyclization of a suitable acyclic precursor can be a highly effective method. The efficiency of the cyclization depends on the nature of the precursor and the reaction conditions. Palladium-catalyzed cyclizations, for example, often proceed with high efficiency and selectivity under mild conditions. researchgate.net
One-Pot/Multicomponent Reactions: These approaches are highly efficient in terms of step economy. A hypothetical multicomponent reaction that directly assembles the this compound scaffold would be highly desirable but remains a synthetic challenge.
The following table provides a comparative overview of different hypothetical synthetic strategies.
| Synthetic Strategy | Number of Steps | Key Reagents | Advantages | Disadvantages |
| Direct Oxidation of N-Boc-Indoline | 1 | Oxidizing agent (e.g., CrO3, IBX) | Atom economical, direct | Potential for over-oxidation, low selectivity |
| Palladium-Catalyzed Oxidation of N-Boc-Indole | 1-2 | PdCl2, oxidant | High selectivity, mild conditions researchgate.net | Use of precious metal catalyst |
| Intramolecular Cyclization of an Acyclic Precursor | 2-3 | Acid or base catalyst | Good control over substitution patterns | Requires synthesis of the acyclic precursor |
| Multicomponent Reaction followed by Cyclization | 2 | Various starting materials, catalyst | High efficiency, diversity generation nih.govrug.nl | May require extensive optimization |
This table is a representative example and does not correspond to a specific reported synthesis of the title compound.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Oxo 1 Indolinecarboxylate
Transformations at the 3-Oxo Position
The carbonyl group at the C-3 position is a key center for reactivity, participating in reactions typical of ketones. These include the formation of enolates, which enables functionalization at the adjacent α-carbon (C-2), as well as direct nucleophilic additions and reductions at the carbonyl carbon itself.
The presence of protons on the carbon adjacent to the C-3 carbonyl (the α-carbon, C-2) allows for the formation of an enolate anion under basic conditions. bham.ac.uk The generation of this nucleophilic enolate is a gateway to a variety of α-functionalization reactions, enabling the introduction of substituents at the C-2 position. The choice of base is critical and can range from strong, non-nucleophilic bases like lithium diisopropylamide (LDA) for irreversible enolate formation to milder bases for reversible deprotonation. bham.ac.ukmsu.edu
Once formed, the enolate can react with a range of electrophiles to yield 2-substituted or 2,2-disubstituted indolin-3-ones. nih.gov A notable application is the asymmetric Michael addition, where the enolate of a related N-Boc protected oxindole (B195798) adds to activated alkenes like vinyl ketones. This reaction, often catalyzed by bifunctional organocatalysts, can produce chiral oxindoles bearing an all-carbon quaternary stereocenter at the 3-position with high enantioselectivity. rsc.org
Table 1: Examples of α-Functionalization Reactions on Oxindole Systems
| Reaction Type | Substrate System | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Michael Addition | N-Boc-3-aryloxindole | Methyl vinyl ketone, Thiourea catalyst, Toluene, rt | 3-Aryl-3-(3-oxobutyl)oxindole | up to 99% | rsc.org |
| Michael Addition | N-Boc-3-methyloxindole | Phenyl vinyl sulfone, Thiourea catalyst, Toluene, rt | 3-Methyl-3-(2-phenylethenesulfonyl)oxindole | up to 95% | rsc.org |
| Double Umpolung | 2-Aminophenyl-3-oxopropanoate | Phenyliodine(III) diacetate (PIDA), Alcohol (R-OH) | 2-Hydroxy-2-substituted indolin-3-one | --- | nih.gov |
This table presents data from related oxindole systems to illustrate the reactivity principles.
The electrophilic carbon of the C-3 carbonyl is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the ketone to form tertiary alcohols after acidic workup. researchgate.netlibretexts.org This reaction provides a straightforward route to 3-hydroxy-3-substituted indoline (B122111) derivatives, significantly increasing molecular complexity in a single step. The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting magnesium alkoxide intermediate. doubtnut.com
The reduction of the 3-oxo group to a secondary alcohol is another fundamental transformation. This can be achieved using various reducing agents. For more complex molecules where chemoselectivity is crucial, enzymatic reductions offer a powerful alternative. For instance, carbonyl reductases, such as those from Candida parapsilosis, have been successfully used to asymmetrically reduce the analogous N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high conversion and excellent enantiomeric excess. nih.gov This biocatalytic approach highlights a green and efficient method for producing chiral 3-hydroxyindoline derivatives.
Table 2: Carbonyl Reduction and Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | Sodium borohydride (B1222165) (NaBH₄) | tert-Butyl 3-hydroxy-1-indolinecarboxylate | Standard, mild reducing agent for ketones. | nih.gov |
| Carbonyl Reduction | (R)-specific carbonyl reductase | (S)-tert-Butyl 3-hydroxy-1-indolinecarboxylate | Biocatalytic, provides high enantioselectivity. | nih.gov |
| Nucleophilic Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | tert-Butyl 3-hydroxy-3-methyl-1-indolinecarboxylate | Grignard reaction to form a tertiary alcohol. | researchgate.netdoubtnut.com |
| Nucleophilic Addition | Phenyllithium (PhLi), then H₃O⁺ | tert-Butyl 3-hydroxy-3-phenyl-1-indolinecarboxylate | Addition of an organolithium reagent. | ucla.edu |
This table is illustrative of typical ketone reactions applied to the target compound.
Reactions at the Indoline Nitrogen (N-1)
The nitrogen atom of the indoline ring is protected by a tert-butoxycarbonyl (Boc) group. This group is instrumental in modulating the reactivity of the molecule and can be selectively removed to allow for further functionalization at the nitrogen atom.
The Boc group is known for its stability under many conditions but can be cleaved selectively. The most common method involves treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727). nih.gov
However, for substrates containing other acid-sensitive functional groups, milder deprotection methods are required. Methodologies using Lewis acids, thermal conditions, or neutral reagents have been developed. For example, oxalyl chloride in methanol has been reported as a mild and efficient reagent for N-Boc deprotection at room temperature. nih.govrsc.org Another approach involves using iodine under solvent-free conditions. researchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), have also been employed as both the solvent and catalyst for efficient Boc removal, offering a greener alternative. mdpi.com
Table 3: Selected Methods for N-Boc Deprotection
| Method | Reagents & Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Acidic Cleavage | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Fast and common | nih.gov |
| Acidic Cleavage | HCl in Dioxane or Methanol | Widely used, readily available | nih.gov |
| Mild Acidolysis | Oxalyl Chloride in Methanol, rt | Mild, room temperature conditions | nih.govrsc.org |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Alternative to strong protic acids | researchgate.net |
| Neutral/Catalytic | Iodine (cat.), solvent-free or in solvent | Neutral conditions, useful for sensitive substrates | researchgate.net |
| Green Chemistry | Choline Chloride:pTSA (DES), rt | Green solvent, efficient, simple workup | mdpi.com |
Once the Boc group is removed, the resulting 3-oxoindoline possesses a secondary amine (N-H) that is available for a variety of functionalization reactions. This N-H group can be readily N-alkylated or N-arylated, providing access to a large library of N-substituted oxindoles.
N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst and an aryl boronic acid, is an effective method performed under mild conditions, often in the presence of air. mdpi.com Similarly, copper-catalyzed Ullmann-type reactions with aryl halides are also widely used. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination represents another powerful tool for forming the N-aryl bond. nih.gov N-alkylation can be performed under standard conditions using an appropriate base and an alkyl halide. nih.gov
Table 4: Examples of Post-Deprotection N-Functionalization
| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |
|---|---|---|---|
| N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(OAc)₂, Pyridine, Air | N-Phenyl-3-oxoindoline | mdpi.com |
| N-Arylation (Ullmann) | Iodobenzene, CuI, DMEDA, K₂CO₃ | N-Phenyl-3-oxoindoline | researchgate.net |
| N-Arylation (Metal-Free) | Diaryliodonium salt, K₂CO₃, DMSO | N-Aryl-3-oxoindoline derivative | acs.org |
| N-Alkylation | Benzyl bromide, K₂CO₃, Acetonitrile (B52724) | N-Benzyl-3-oxoindoline | nih.gov |
This table illustrates common N-functionalization reactions applicable to the deprotected 3-oxoindoline core.
Reactivity of the Aromatic Ring System
The benzene (B151609) portion of the indoline scaffold can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of functional groups directly onto the carbocyclic ring. masterorganicchemistry.com The position of substitution is directed by the combined electronic effects of the substituents already present: the N-Boc-amido group and the C-3 carbonyl group. The N-amido group is an ortho, para-director, while the carbonyl group is a deactivating meta-director relative to its position. The interplay of these effects typically directs incoming electrophiles to the C-5 and C-7 positions, and sometimes the C-6 position, depending on the specific electrophile and reaction conditions.
Nitration is a classic EAS reaction. The nitration of N-Boc protected indoles using nitrating agents like trifluoroacetyl nitrate (B79036) (generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride) can achieve regioselective nitration at the C-3 position in standard indoles. nih.gov For the 3-oxoindoline system, nitration is expected on the benzene ring. Studies on related indole (B1671886) systems show that nitration conditions can be tuned to favor substitution at different positions. For example, using nitric acid in acetic anhydride (B1165640) can lead to nitration on the pyrrole (B145914) ring, while using it in trifluoroacetic acid favors nitration at the C-6 position of the benzene ring. nih.gov For N-Boc-3-oxoindoline, substitution at the C-5 or C-7 position is generally anticipated due to the directing effects of the nitrogen group.
Table 5: Electrophilic Aromatic Substitution on the Indole Ring System
| Reaction | Electrophile Source | Conditions | Major Product Position(s) | Reference(s) |
|---|---|---|---|---|
| Nitration | NMe₄NO₃, (CF₃CO)₂O | CH₃CN, 0-5 °C | 3-Nitro (on N-Boc-indole) | nih.gov |
| Nitration | HNO₃, Acetic Anhydride | 0 °C | 2-Nitro (on a tryptophan derivative) | nih.gov |
| Nitration | HNO₃, Trifluoroacetic Acid | 0 °C | 6-Nitro (on a tryptophan derivative) | nih.gov |
| Nitration | tert-Butyl nitrite, Co(OAc)₂ | Dichloroethane, 80 °C | 2-Nitro (on N-Boc-3-methylindole) | rsc.org |
| Halogenation | N-Bromosuccinimide (NBS) | Acetic Acid | --- (unsuccessful on a tryptophan derivative) | nih.gov |
This table shows results from various indole systems, indicating that regioselectivity in electrophilic substitution is highly dependent on the substrate and conditions.
Electrophilic Aromatic Substitution Patterns
The reactivity of the benzene ring in tert-butyl 3-oxo-1-indolinecarboxylate towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two main substituents: the N-Boc (tert-butoxycarbonyl) group and the C3-carbonyl group. The N-Boc group, via the nitrogen atom, is an electron-donating group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). Conversely, the C3-carbonyl group is electron-withdrawing, deactivating the ring, particularly at positions ortho and para to it (C4 and C6).
A notable example of electrophilic substitution on a related indole system is the nitration of N-Boc indole. Studies have shown that nitration using reagents like tetramethylammonium nitrate and trifluoroacetic anhydride proceeds with high regioselectivity. nih.gov While the starting material in this case lacks the 3-oxo group, the principle highlights the directing effect of the N-Boc group. For this compound, the C3-position is already functionalized, so substitution occurs on the benzo portion of the ring. Research on the direct electrophilic substitution of this compound itself is less common, but predictions based on the electronic properties of the substituents suggest that functionalization would preferentially occur at the C5 and C7 positions.
| Position | Electronic Influence of N-Boc Group | Electronic Influence of C3-Oxo Group | Predicted Reactivity |
| C4 | Ortho (Activating) | Ortho (Deactivating) | Low |
| C5 | Para (Activating) | Meta (Weakly Deactivating) | High |
| C6 | Meta (Weakly Activating) | Para (Deactivating) | Low |
| C7 | Ortho (Activating) | N/A | High (Steric hindrance may apply) |
Metal-Catalyzed Coupling Reactions (e.g., C-H activation, cross-coupling)
This compound and its derivatives are valuable substrates in metal-catalyzed coupling reactions, enabling the formation of complex molecular architectures through C-C and C-N bond formation.
C-H Activation:
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoline scaffolds. The N-Boc group can act as a directing group, facilitating the activation of specific C-H bonds. For instance, palladium-catalyzed oxidation of Boc-protected N-methylamines demonstrates the principle of Boc-directed sp³ C-H bond activation. acs.org In the context of the indoline ring system, rhodium(III)-catalyzed C-H activation has been successfully used for the site-selective C7 arylation of indoline derivatives. researchgate.net This strategy allows for the introduction of aryl groups at a position that is often difficult to functionalize through classical electrophilic substitution. Cobalt catalysis has also been employed for the C7 C-C coupling of indolines by merging C-H activation with the ring-opening of coupling partners like aziridines. researchgate.net These methods highlight the potential for selective functionalization of the C7 position of this compound.
Cross-Coupling Reactions:
The indoline core is frequently constructed and modified using cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly effective. nih.gov These reactions typically involve an aryl halide or triflate derivative of the indoline coupling with an organoboron or organotin reagent. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ has been shown to be crucial for achieving high efficiency, especially with less reactive aryl chlorides. nih.gov Furthermore, tert-butyl hydroperoxide (TBHP) has been used as an oxidant in various metal-free or metal-catalyzed cross-coupling reactions, demonstrating its utility in forming C-C bonds under oxidative conditions. researchgate.netdntb.gov.uaresearchgate.net For example, iron-catalyzed oxidative cross-coupling of quinoxalinones with indoles has been achieved using di-tert-butyl peroxide (DTBP), a related peroxide oxidant. mdpi.com
| Reaction Type | Catalyst/Reagent | Position Functionalized | Description | Reference |
| C-H Arylation | Rh(III) catalyst | C7 | Site-selective synthesis of C7-arylated indolines via oxidative arylation with arylsilanes. | researchgate.net |
| C-H Alkenylation | Pd/S,O-ligand | C5 | Highly selective olefination of directing-group-free indolines under mild conditions. | researchgate.net |
| C-H Coupling | Co(III) catalyst | C7 | Directing group-assisted C7 C-C coupling of indolines with aziridines. | researchgate.net |
| Suzuki Coupling | Pd/P(t-Bu)₃ | Variable | Effective for coupling a broad spectrum of aryl bromides and chlorides under mild conditions. | nih.gov |
| Stille Coupling | Pd/P(t-Bu)₃ | Variable | Versatile for coupling aryl chlorides with various organotin reagents. | nih.gov |
Stereoselective Transformations and Asymmetric Synthesis Potential
The C2 position of the this compound scaffold is a prochiral center, making it an excellent starting point for the synthesis of chiral molecules, particularly those containing aza-quaternary stereocenters.
Catalytic Asymmetric Approaches to Chiral Derivatives
Significant research has focused on developing catalytic asymmetric methods to produce chiral indolin-3-one derivatives. rsc.org These strategies often involve the reaction of the enolizable C2 position with various electrophiles in the presence of a chiral catalyst. Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric dearomatization of indoles, leading to chiral indolenines and fused indolines with excellent enantioselectivities. nih.gov
Another powerful approach involves the reaction of the N-Boc-3-oxoindoline enolate with electrophiles under phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts. This method has been applied to the asymmetric synthesis of various α-amino acids and demonstrates the potential for controlling stereochemistry at the α-position to a carbonyl. researchgate.net The resulting chiral 2-substituted-indolin-3-ones are valuable building blocks for biologically active compounds.
| Reaction Type | Catalyst Type | Electrophile | Key Feature | Reference |
| Asymmetric Dearomatization | Chiral Phosphoric Acid (CPA) | Naphthoquinone monoimines | Switchable synthesis of chiral indolenines or fused indolines with high enantioselectivity. | nih.gov |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Alkyl halides | Asymmetric synthesis of α-amino acids via benzylation and allylation of glycine (B1666218) Schiff bases. | researchgate.net |
| Asymmetric Friedel-Crafts | Chiral Phosphoric Acid (CPA) | β-Substituted cyclopentenimines | Affords adducts with an all-carbon stereocenter in high enantioselectivities. | researchgate.net |
Formation of Quaternary Stereocenters
The construction of quaternary stereocenters, particularly aza-quaternary centers, at the C2 position of the indolin-3-one core is a significant synthetic challenge. These motifs are found in numerous bioactive alkaloids and pharmaceuticals. rsc.org this compound serves as a key precursor for accessing these complex structures.
Catalytic asymmetric methods are paramount for this purpose. The reaction of 2-substituted-3H-indole-3-one derivatives (which can be generated in situ from this compound) with various nucleophiles or electrophiles under chiral catalysis allows for the construction of 2,2-disubstituted indolin-3-ones. rsc.org For instance, palladium-catalyzed asymmetric dicarbofunctionalization of 1,1-disubstituted enamides has been developed to generate amide derivatives bearing quaternary stereocenters, a strategy applicable to isoindolinone synthesis. rsc.org
Copper(I)-catalyzed cycloisomerization of indole N-tethered alkynylnitroarenes provides an efficient route to C2-spiropseudoindoxyl compounds, which inherently contain a quaternary spiro-center at C2. acs.org Similarly, rhodium(III)-catalyzed C-H activation followed by dearomatization and spiroannulation of indoles with 1,3-enynes leads to the synthesis of γ-spirolactams, showcasing another advanced strategy for creating these challenging stereocenters. acs.org These examples underscore the versatility of the indolinone scaffold in asymmetric synthesis for the creation of intricate, sterically congested chiral centers.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of tert-butyl 3-oxo-1-indolinecarboxylate in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom and their connectivity.
High-resolution ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural assignment.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the indoline (B122111) core, the methylene (B1212753) protons at the C2 position, and the protons of the tert-butyl protecting group. The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring. A key diagnostic signal is a singlet corresponding to the two protons of the methylene group at the C2 position, adjacent to the ketone. Another prominent feature is a sharp singlet integrating to nine protons, which is characteristic of the chemically equivalent methyl groups of the tert-butyl (Boc) group.
The ¹³C NMR spectrum provides confirmation of the carbon skeleton. It shows distinct resonances for the two carbonyl carbons: one for the ketone at C3 and another for the carbamate (B1207046) of the Boc group. The spectrum also contains signals for the six carbons of the aromatic ring, the methylene carbon at C2, and the quaternary and methyl carbons of the tert-butyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
Predicted data based on standard chemical shift values and analysis of structurally similar compounds.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom No. | Predicted δ (ppm) | Atom No. | Predicted δ (ppm) |
| H4, H5, H6, H7 | 7.20 - 7.90 (m, 4H) | C1 (Boc C=O) | ~150 |
| H2 | ~3.80 (s, 2H) | C2 | ~36 |
| H (t-Bu) | ~1.55 (s, 9H) | C3 (Keto C=O) | ~205 |
| C3a, C7a | ~120-150 | ||
| C4, C5, C6, C7 | ~115-140 | ||
| C (Boc quat.) | ~84 |
To unequivocally establish the atomic connectivity, a suite of 2D NMR experiments is utilized. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions. The methylene protons at C2 and the tert-butyl protons would appear as isolated singlets with no COSY cross-peaks, confirming their lack of coupling to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would correlate the ¹H signals for the C2 methylene protons, the aromatic protons, and the tert-butyl protons to their corresponding carbon signals in the ¹³C spectrum.
Correlations from the methylene protons (H2) to the ketone carbonyl carbon (C3) and the aromatic carbons C3a and C7a.
Correlations from the tert-butyl protons to the carbamate carbonyl carbon and the quaternary carbon of the Boc group.
Correlations from the aromatic protons to neighboring carbons, which helps in the unambiguous assignment of the substitution pattern.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of the molecule, as well as for gaining structural insights through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For this compound, the molecular formula is C₁₃H₁₅NO₃. The expected monoisotopic mass is 233.1052 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The experimentally determined mass should match the calculated exact mass to within a very small tolerance (typically < 5 ppm), thereby confirming the elemental composition. mdpi.com
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₃H₁₅NO₃ + H]⁺ | 234.1125 |
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the fragmentation is dominated by the facile cleavage of the tert-butoxycarbonyl (Boc) group. researchgate.net
Common fragmentation pathways include:
Loss of isobutylene (B52900): The most characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a prominent ion at m/z 178.
Loss of the tert-butyl group: Cleavage of the C-O bond can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).
Loss of carbon dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO₂, 44 Da).
Loss of the entire Boc group: Fragmentation can also occur with the loss of the entire Boc group as a radical (•COOC(CH₃)₃, 101 Da) or through other pathways.
Table 3: Predicted Major Mass Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [M+H - C₄H₈]⁺ | Loss of isobutylene | 178.06 |
| [M+H - C₅H₈O₂]⁺ | Loss of isobutylene and CO₂ | 134.06 |
| [M+H - C₄H₉]⁺ | Loss of tert-butyl radical | 177.05 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netdocbrown.info For this compound, the most significant absorption bands are:
C=O Stretching: Two distinct and strong absorption bands are expected in the carbonyl region. The ketone C=O stretch typically appears at a higher wavenumber (around 1735-1755 cm⁻¹) compared to the carbamate C=O stretch (around 1710-1730 cm⁻¹).
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups appear just below 3000 cm⁻¹.
C-N Stretching: This vibration is typically observed in the 1200-1350 cm⁻¹ region.
Aromatic C=C Stretching: These absorptions appear as a series of bands in the 1450-1600 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone C=O | Stretch | 1735 - 1755 |
| Carbamate C=O | Stretch | 1710 - 1730 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2980 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's chromophore. The primary chromophore in this compound is the N-acyl-aminobenzoketone system. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic ring and carbonyl groups at shorter wavelengths (typically below 300 nm). A weaker, longer-wavelength absorption corresponding to the n → π* transition of the ketone carbonyl group may also be observed. researchgate.net
X-ray Crystallography in Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction analysis. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported.
While the crystal structures of numerous related indole (B1671886) derivatives and compounds containing the tert-butoxycarbonyl (Boc) protecting group have been extensively characterized, the specific crystallographic data for the title compound remains elusive. Studies on analogous compounds, such as various substituted N-Boc-indoles, provide valuable insights into the expected conformational preferences of the Boc group and the geometry of the indoline ring system. For instance, in many reported structures, the carbamate group of the Boc moiety is observed to be nearly planar.
The absence of a published crystal structure for this compound means that detailed, experimentally determined data on its solid-state conformation, packing arrangement in the crystal lattice, and specific intermolecular interactions are not available. Such data would be invaluable for a complete understanding of its chemical and physical properties.
Should crystallographic data become available, it would be presented in a standard format, as exemplified in the hypothetical data table below. This table illustrates the type of information that a single-crystal X-ray diffraction study would provide.
Hypothetical Crystallographic Data for this compound (Note: The following data is for illustrative purposes only and does not represent experimentally determined values for the compound.)
| Parameter | Value |
| Empirical Formula | C₁₃H₁₅NO₃ |
| Formula Weight | 233.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Hypothetical Value] |
| R-factor (%) | [Hypothetical Value] |
This table would typically be accompanied by a detailed discussion of key structural features, such as the planarity of the indoline ring, the orientation of the carbonyl group at the 3-position, and any significant hydrogen bonding or other non-covalent interactions that dictate the supramolecular assembly in the solid state. Without experimental data, any such discussion would be purely speculative.
Computational and Theoretical Studies on Tert Butyl 3 Oxo 1 Indolinecarboxylate and Its Analogues
Quantum Chemical Calculations for Electronic Properties and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics and inherent stability of tert-butyl 3-oxo-1-indolinecarboxylate.
Density Functional Theory (DFT) has proven to be a robust method for predicting the reactivity of organic molecules. For derivatives of the oxindole (B195798) core, DFT calculations can elucidate the influence of various substituents on the electronic properties and, consequently, the chemical behavior of the molecule. mdpi.com Studies on related heterocyclic systems demonstrate that DFT can be effectively used to calculate key descriptors of reactivity, such as atomic charges, electrostatic potentials, and bond orders. researchgate.net For instance, in the case of this compound, the electron-withdrawing nature of the carbonyl group at the 3-position and the N-Boc protecting group significantly influences the electron distribution across the indoline (B122111) ring system.
A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and reaction rates in related systems. acs.org DFT calculations can precisely quantify this electrophilicity, offering a predictive tool for the reactivity of this compound in various chemical transformations. Furthermore, DFT studies on substituted indoles have successfully compared the optimized molecular structures with experimental data from X-ray diffraction, showing a high degree of coherence and validating the accuracy of the computational models. researchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other reagents. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com
For this compound and its analogues, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational studies on similar heterocyclic compounds have shown that FMO analysis, in conjunction with DFT, can effectively predict the outcomes of chemical reactions. researchgate.net For instance, in cycloaddition reactions involving indole (B1671886) derivatives, the FMO interactions are often the dominant factors controlling reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Model Oxindole System
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |
| HOMO-LUMO Gap | 5.3 | Energy difference, related to chemical reactivity and stability. |
Note: The values presented in this table are illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.
Conformational Analysis and Molecular Mechanics Studies
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of this compound is crucial for understanding its preferred spatial arrangements. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric considerations.
Molecular mechanics is a computational method that can be used to explore the potential energy surface of a molecule and identify its stable conformers. rsc.org For N-Boc protected heterocyclic systems, such as piperidones, conformational studies have revealed distinct preferences for certain chair or boat conformations to minimize steric strain. mdpi.com Although specific studies on this compound are not extensively documented, analogies can be drawn from related N-Boc protected heterocycles. mdpi.comacs.org The puckering of the five-membered ring in the indoline core and the orientation of the tert-butyl group are key conformational features. Computational models can predict the relative energies of different conformers, providing insight into the most populated states under given conditions.
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling provides a powerful avenue for investigating the detailed pathways of chemical reactions, including the characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally. For reactions involving this compound and its analogues, computational methods can map out the entire reaction coordinate.
DFT calculations have been successfully employed to study the mechanisms of various reactions involving indole derivatives, such as cycloadditions and annulations. acs.orgmdpi.com These studies can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. For example, in the annulation reactions of indoles, DFT studies have revealed that [4+2] cycloadditions are concerted but asynchronous, whereas [3+2] reactions follow a stepwise mechanism. acs.org
The investigation of transition state structures provides crucial information about the activation energy of a reaction, which is directly related to the reaction rate. By calculating the energy barrier for different potential reaction pathways, it is possible to predict the most favorable mechanism. For instance, computational studies on the atmospheric oxidation of indole have identified the transition states for hydrogen abstraction and addition reactions, clarifying the reaction kinetics. copernicus.org
Prediction of Spectroscopic Parameters
Computational chemistry offers valuable tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
The prediction of NMR chemical shifts is typically performed using DFT methods, often in combination with the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Recent benchmarks have shown that specific functionals, when paired with appropriate basis sets and solvent models, can provide highly accurate predictions of both ¹H and ¹³C NMR chemical shifts for organic molecules. github.ioresearchgate.net
Design, Synthesis, and Chemical Biology Applications of Novel Derivatives Based on Tert Butyl 3 Oxo 1 Indolinecarboxylate
Strategies for Structural Diversification of the 3-Oxoindoline Corersc.orgsigmaaldrich.com
The 3-oxoindoline core is a privileged structure in medicinal chemistry and chemical biology, and its diversification is key to developing novel molecular tools. wilkes.edunih.gov The presence of the tert-butoxycarbonyl (Boc) group at the N1 position is crucial, as it protects the nitrogen during certain reactions, such as acylation, by preventing deprotonation. wilkes.edu The structural diversification of tert-butyl 3-oxo-1-indolinecarboxylate can be systematically approached by modifying three key regions: the indoline (B122111) ring system, the 3-oxo position, and the tert-butyl ester moiety.
Modifications at the Indoline Ring System
The aromatic ring of the indoline system is a prime site for modification to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions can introduce a variety of functional groups. For instance, substitutions with electron-withdrawing groups are often targeted at the C5 and C7 positions of the phenyl ring. nih.gov Nitration of N-Boc protected indoles can be achieved regioselectively at the C3 position using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) under non-acidic and non-metallic conditions. nih.gov While this reaction targets the C3 position, substitutions on the aromatic ring of the parent indole (B1671886) influence the reaction's efficiency. nih.gov
More profound structural changes involve the skeletal framework itself. Ring-expansion methodologies can convert the oxindole (B195798) core into quinolinone structures, a transformation that significantly alters the scaffold's topology and potential biological interaction profile. nih.gov Such skeletal remodeling strategies provide access to regioisomers that are valuable for structure-activity relationship studies. nih.gov Furthermore, the indole nucleus can be trifunctionalized at the N1, C2, and C3 positions in a single step through copper-catalyzed cyclization with oxime acetates, demonstrating a complex modification of the core ring system. mdpi.com
Derivatization at the 3-Oxo Position
The C3 carbonyl group is a highly reactive center, making it the most common site for derivatization. nih.gov A wide array of transformations can be performed at this position to introduce diverse substituents and create new stereocenters, which can be critical for biological activity. wikipedia.orgnih.gov
Common derivatization strategies include:
Condensation Reactions: Aldol-type and Claisen-Schmidt condensations with various aldehydes and ketones are frequently employed to synthesize 3-alkenyl and 3-benzylidenyl oxindole derivatives. wilkes.edumcours.net These reactions introduce exocyclic double bonds that can be further functionalized.
Spiro-annulations: The C3 position is ideal for constructing spirocyclic systems, which are prevalent in many natural products. wikipedia.org Reactions such as three-component cycloadditions or palladium-promoted cyclopropanation can generate highly functionalized spiro-pyrrolizidine or spiro-cyclopropyl oxindoles. wilkes.edu
Nucleophilic Additions: The C3-carbonyl group readily undergoes nucleophilic additions. For example, the dimethylzinc-mediated addition of terminal alkynes to the C3-keto group produces 3-hydroxy-3-alkynyl-2-oxindoles, which are versatile synthetic intermediates. nih.gov
Formation of 3,3-Disubstituted Oxindoles: The creation of a fully substituted C3 stereocenter is a significant objective in the synthesis of complex oxindole derivatives. wikipedia.org This can be achieved through various methods, including the alkylation of enolates or Michael additions. The absolute configuration of this quaternary stereocenter often has a profound impact on the molecule's biological function. wikipedia.orgnih.gov
The following table summarizes representative derivatization reactions at the 3-oxo position.
| Reaction Type | Reagents/Conditions | Resulting Structure | Reference(s) |
| Claisen-Schmidt Condensation | Substituted aldehydes, TEA | 3-Alkenyl oxindoles | wilkes.edu |
| Three-Component Cycloaddition | Isatin (B1672199), proline, acrylates | Spiro-pyrrolizidine oxindoles | wilkes.edu |
| Cyclopropanation | Diazoisatin derivatives, PdCl₂ | Spiro-cyclopropyl oxindoles | wilkes.edu |
| Alkynylation | Terminal alkynes, Dimethylzinc | 3-Hydroxy-3-alkynyl-2-oxindoles | nih.gov |
Alterations of the Tert-butyl Ester Moiety
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indoline nitrogen. nih.govmcours.net Its primary function is to mask the amine during synthetic transformations, but its removal or replacement is a key step in creating further diversity.
Deprotection of the N-Boc Group: The N-Boc group is acid-labile and can be removed under various conditions. wikipedia.org
Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in organic solvents are standard for Boc cleavage. wikipedia.orgfishersci.co.uk Other acidic reagents include aqueous phosphoric acid, methanesulfonic acid, and ytterbium triflate. mcours.netniscpr.res.inresearchgate.net
Basic Conditions: While more stable to base than to acid, the N-Boc group can be cleaved under specific basic conditions, such as with aqueous methanolic potassium carbonate, which is particularly effective for NH-heteroarenes. semanticscholar.orgresearchgate.net
Mild and Selective Methods: To avoid harsh conditions that might affect other sensitive functional groups, milder methods have been developed. These include using oxalyl chloride in methanol (B129727), silica (B1680970) gel in refluxing toluene, or enzymatic cleavage with specific lipases and esterases. nih.govrsc.orgrsc.org
Replacement with Other N-Substituents: Deprotection of the N-Boc group yields a free secondary amine, which can then be functionalized with a wide range of substituents through alkylation or acylation. This allows for the introduction of different N-protecting groups or functional moieties that can modulate the molecule's properties. For example, replacing the Boc group with an N-benzoyl or N-diethoxyphosphoryl group can activate the oxindole scaffold for different types of cycloaddition reactions. rsc.org This strategy of "adjusting the N-protecting group" is a powerful tool for controlling the reactivity and synthetic utility of the oxindole core. rsc.org
Structure-Reactivity and Structure-Function Relationship Studies in Chemical Biology Contextsrsc.org
Derivatives of this compound are valuable tools for probing biological systems. By systematically modifying the core structure, researchers can investigate how changes in chemical properties affect biological activity, leading to the development of selective inhibitors and chemical probes.
Investigation of Molecular Interactions with Biological Macromolecules (e.g., enzyme inhibition in vitro, receptor binding in vitro)rsc.orgsigmaaldrich.com
The oxindole scaffold is a "privileged structure" known to interact with numerous biological targets. researchgate.net Derivatives have been synthesized and evaluated as inhibitors against a variety of enzymes and receptors.
Structure-activity relationship (SAR) studies have revealed key determinants for selective inhibition:
Receptor Tyrosine Kinases (RTKs): 3-substituted indolin-2-ones are a novel class of tyrosine kinase inhibitors. fishersci.co.uk The nature of the substituent at the C3 position dictates the selectivity. For example, derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group are specific inhibitors of the VEGF (Flk-1) receptor tyrosine kinase. In contrast, bulky groups on a 3-benzylidenyl substituent confer selectivity towards EGF and Her-2 receptor tyrosine kinases. fishersci.co.uk
Carboxylesterases (CEs): Isatins (indole-2,3-diones), which are structurally related to the oxindole core, are potent and specific inhibitors of carboxylesterases. niscpr.res.in Studies have shown a direct relationship between the hydrophobicity of the isatin derivative and its inhibitory potency; more hydrophobic analogues with higher clogP values exhibit significantly lower Ki values, often in the nanomolar range. niscpr.res.in
Other Enzymes and Receptors: Derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), as well as antagonists for the P2X7 receptor. researchgate.netscispace.com For a series of P2X7R antagonists, oxadiazole derivatives with a 4-trifluoromethyl group on a benzene (B151609) ring showed superior potency. scispace.com
The table below presents examples of derivatives and their inhibitory activities.
| Derivative Class | Biological Target | Key Findings & SAR | Reference(s) |
| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinases (VEGFR, EGFR, PDGFR) | Substituent at C3 determines selectivity; bulky groups favor EGFR/Her-2 inhibition. fishersci.co.uk | fishersci.co.uk |
| Isatin Derivatives | Carboxylesterases (hCE1, hiCE) | Inhibitory potency correlates with hydrophobicity (higher clogP leads to lower Ki). niscpr.res.in | niscpr.res.in |
| Quinazolinone Derivatives | COX-2 and sEH | Certain piperidine-carboxamide derivatives show dual inhibition with IC₅₀ values in the low micromolar range. researchgate.net | researchgate.net |
| Oxadiazole Derivatives | P2X7 Receptor | A 4-trifluoromethylphenyl substituent enhanced potency, yielding an IC₅₀ of 0.890 µM. scispace.com | scispace.com |
| 3,3'-bis(indolyl)oxindole Analogues | Glucose-6-Phosphate Dehydrogenase (G6PD) | Synthetic analogues showed inhibitory activity against G6PD with IC₅₀ values starting from 99 µM. researchgate.net | researchgate.net |
Use as Chemical Probes for Cellular Pathways (Non-clinical, mechanistic focus)
The selective inhibition of specific enzymes or receptors allows these compounds to be used as chemical probes to dissect complex cellular signaling pathways. By blocking the activity of a single protein, researchers can observe the downstream consequences and thereby elucidate the protein's function in a non-clinical, mechanistic context.
For instance, a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was identified as a potent anti-inflammatory agent. oup.com Mechanistic studies revealed that this compound suppresses the production of pro-inflammatory mediators like TNF-α and IL-6. oup.com Crucially, it was shown to inhibit lipopolysaccharide (LPS)-induced activation of key signaling pathways, including the Akt, MAPK, and NF-κB pathways. oup.com By using this specific inhibitor, it is possible to probe the roles these signaling cascades play in the inflammatory response of macrophages.
Similarly, the selective RTK inhibitors derived from this scaffold can be used to probe the specific roles of VEGFR, EGFR, or PDGFR in cellular processes like proliferation, migration, and angiogenesis. fishersci.co.uk The ability to create a panel of inhibitors with varying selectivity from a common chemical starting point is a powerful approach in chemical biology for teasing apart the functions of closely related proteins. fishersci.co.uk
Advanced Functionalization for Chemical Libraries and Screening
The strategic diversification of core scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. The this compound scaffold is a valuable starting point for the generation of chemical libraries due to its inherent reactivity and privileged structural motif. Advanced functionalization strategies focus on the controlled introduction of molecular diversity at key positions of the oxindole ring system, enabling the exploration of vast chemical space for the discovery of novel bioactive molecules. These approaches are designed to be compatible with parallel synthesis and high-throughput screening formats.
A primary focus of functionalization is the C3 position of the oxindole core. The presence of a ketone at this position allows for a wide range of chemical transformations, leading to the generation of diverse libraries of 3-substituted and 3,3-disubstituted oxindoles, as well as spirooxindole derivatives. These structural motifs are prevalent in numerous natural products and pharmacologically active compounds.
Catalyst-Controlled C-H Functionalization
Recent advancements have enabled the selective functionalization of the indole nucleus through catalyst-controlled C-H activation. This strategy allows for the precise modification of the scaffold at positions that are otherwise difficult to access. For instance, the use of different transition metal catalysts can direct the functionalization of 3-carboxamide indoles to either the C2 or C3 position with high selectivity. nih.gov
In one approach, a rhodium(I) catalyst in the presence of a silver(I) co-catalyst promotes a 1,2-acyl translocation of a C3-amide directing group, followed by C3-functionalization. nih.gov Conversely, an iridium(III) catalyst with a silver(I) co-catalyst can override this translocation and favor direct C2-alkylation. nih.gov The use of a sterically hindered tert-butyl amide at the C3 position is crucial in these reactions to prevent catalyst inhibition that can occur through ligation of the Lewis basic nitrogen of the amide to the metal center. nih.gov This catalyst-controlled divergence allows for the generation of two distinct libraries of 2,3-disubstituted indoles from a common precursor.
Table 1: Catalyst-Controlled Site-Selective Functionalization of 3-tert-Butylcarboxamide Indoles
| Entry | Catalyst System | Reactant | Product | Position Functionalized | Yield (%) |
|---|---|---|---|---|---|
| 1 | [Rh(COD)Cl]₂ / AgNTf₂/AgOAc | Diazooxindole | 2,3-disubstituted indole (translocation) | C3 | Good to Excellent |
| 2 | [Ir(Cp*)Cl₂]₂ / AgNTf₂ | Diazooxindole | C2-alkylated indole | C2 | Good to Excellent |
Data sourced from a study on catalyst-controlled C-H functionalization. nih.gov
Synthesis of 3,3-Disubstituted Oxindoles
The creation of a quaternary stereocenter at the C3 position of the oxindole core is a significant strategy for generating three-dimensional diversity in chemical libraries. A variety of methods have been developed for the synthesis of 3,3-disubstituted oxindoles.
One efficient, two-step method begins with the Fischer indole synthesis using arylhydrazines and α-branched aldehydes, which is followed by an imine oxidation to yield the desired 3,3-disubstituted oxindoles. researchgate.net Organocatalytic asymmetric synthesis provides another powerful tool for accessing structurally diverse 3,3'-disubstituted oxindoles. For example, 3-pyrrolyl-oxindoles can act as nucleophiles in reactions with nitroalkenes, catalyzed by an organocatalyst, to produce a range of 3-pyrrolyl-3,3'-disubstituted oxindoles. rsc.org
Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates offers a metal-free alternative for the synthesis of 3,3'-disubstituted indolenines, which are key intermediates for more complex molecules. nih.gov The choice of Lewis acid and reaction conditions can be optimized to achieve high yields of the desired products. nih.gov
Spirooxindole Libraries
Spirooxindoles, which feature a spirocyclic junction at the C3 position, represent a particularly attractive class of compounds for screening libraries due to their rigid and three-dimensionally complex structures. The synthesis of spirooxindole libraries can be achieved through various synthetic routes, often involving multicomponent reactions or cycloadditions.
For instance, the reaction of isatins (which can be derived from this compound) with different amino acids generates azomethine ylides. These intermediates can then undergo cycloaddition with various dipolarophiles to produce diverse spiro[indoline-3,3'-pyrrolidine] (B2616578) scaffolds. nih.gov Another approach involves the reaction of methyleneindolinones with aryl-diazomethanes, generated in situ from aromatic aldehydes and tosylhydrazide, to furnish 3-spirocyclopropyl-2-oxindoles. nih.gov
Table 2: Examples of Spirooxindole Library Synthesis
| Reaction Type | Starting Materials | Key Intermediate | Spirocycle Formed |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatins, Amino Acids, Olefins | Azomethine Ylide | Pyrrolidine |
| Cyclopropanation | Methyleneindolinones, Aryl-diazomethanes | Diazoalkane | Cyclopropane |
| [3+2] Cycloaddition | Isatinimines, 5-Styrylisoxazoles | - | Isoxazole-containing |
This table summarizes various strategies for the synthesis of spirooxindole libraries. nih.gov
Multicomponent Reactions for Library Generation
Multicomponent reactions (MCRs) are a powerful tool for the rapid generation of chemical libraries from simple and readily available starting materials in a single synthetic step. The Ugi and Passerini reactions are prominent examples of MCRs that have been employed to create diverse collections of indole-based compounds. rug.nlrug.nlrsc.orgresearchgate.netnih.gov
An innovative two-step synthesis of 2-tetrazolo substituted indoles utilizes an Ugi-tetrazole reaction followed by an acidic ring closure. nih.gov This method allows for the incorporation of a wide range of substituents on both the isocyanide and aniline (B41778) components, leading to a broad scope of final products. nih.gov The resulting tetrazole-indole derivatives are of particular interest as the 1,5-disubstituted free NH tetrazole is a known bioisostere of a carboxylic acid, a common functional group in bioactive molecules. nih.gov
The versatility of MCRs allows for the combination of various building blocks, including those derived from this compound, to rapidly assemble complex molecular architectures suitable for high-throughput screening.
Tert Butyl 3 Oxo 1 Indolinecarboxylate As a Key Building Block in Complex Molecule Synthesis
Application in the Total Synthesis of Natural Products (e.g., Oxindole (B195798) Alkaloids)
The oxindole skeleton is a core structural motif in numerous biologically active natural products. The strategic use of pre-functionalized building blocks like tert-butyl 3-oxo-1-indolinecarboxylate can significantly streamline the synthesis of these complex targets. Synthetic routes directed toward structurally complex indole (B1671886) alkaloids often rely on key reactions to build the core structure. For instance, the total synthesis of the oxindole alkaloid alstonisine (B1256024) has been a subject of interest, showcasing the importance of constructing the fundamental oxindole framework. nih.gov While many syntheses start from isatin (B1672199) or indole derivatives, the use of N-Boc protected 3-oxoindoline provides a stable yet reactive substrate for elaborate synthetic transformations required for achieving the total synthesis of such intricate natural products. nih.govnih.gov The development of synthetic strategies often involves the asymmetric Pictet-Spengler reaction as a key stereochemical step in the construction of complex indole alkaloids. nih.gov
Utility in the Construction of Spiro-Oxindole Scaffolds
The spiro-oxindole scaffold, where the C-3 position of the oxindole ring is a spiro-center, is a prominent feature in many natural products and medicinally important compounds. nih.govmdpi.com this compound and its derivatives are extensively used as precursors for these three-dimensional structures. Various synthetic strategies have been developed to access these complex skeletons.
One common approach involves the reaction of an isatin derivative, which can be seen as an oxidized form of the title compound, in multicomponent reactions. For example, the reaction of 5-sulfonylisatins with malononitrile (B47326) or ethyl cyanoacetate (B8463686) and a β-ketoester or β-diketone yields spiro[indoline-3,4′-pyrans]. nih.gov Another strategy is the [2+2] cycloaddition of isatin-imines with aryloxy acetic acid to furnish spiro-β-lactam-oxindoles. mdpi.com
More advanced methods directly utilize the reactivity of oxindole derivatives. A palladium-catalyzed allylic alkylation followed by a DBU-mediated intramolecular cyclization has been reported for the concise construction of spiro[indoline-3,2′-pyrrol]-2-one skeletons from vinyl benzoxazinanones and 3-isothiocyanato oxindoles. rsc.org Bimetallic relay catalysis, employing both an achiral Rh(II) complex and a chiral N,N'-dioxide Nd(III) Lewis acid complex, has enabled the enantioselective synthesis of the spiro-tropanyl oxindole scaffold through a 1,3-dipolar cycloaddition. researchgate.net
Table 1: Selected Synthetic Strategies for Spiro-Oxindole Scaffolds
| Reactants | Key Reaction Type | Resulting Spiro-Scaffold | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 5-Sulfonylisatins, Malononitrile/Ethyl Cyanoacetate, β-Ketoester/β-Diketone | Multicomponent Reaction | Spiro[indoline-3,4′-pyrans] | Piperidine, Methanol (B129727), Room Temperature | nih.gov |
| Isatin-imines, Aryloxy acetic acid | [2+2] Cycloaddition | Spiro-β-lactam-oxindoles | - | mdpi.com |
| Vinyl benzoxazinanones, 3-Isothiocyanato oxindoles | Allylic Alkylation / Intramolecular Cyclization | Spiro[indoline-3,2′-pyrrol]-2-ones | Palladium catalyst, DBU | rsc.org |
| E-oximino α-diazo ketones, Oxindole derivative | 1,3-Dipolar Cycloaddition | Spiro-tropanyl oxindoles | Rh(II) complex / Chiral Nd(III) complex | researchgate.net |
Integration into Multicomponent Assembly Strategies
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex products in a single step from three or more starting materials. The indole and oxindole moieties are frequently incorporated into MCRs to generate libraries of diverse heterocyclic compounds. researchgate.net Building blocks like this compound are ideal candidates for such strategies due to their inherent reactivity.
For example, the Passerini and Ugi reactions are cornerstone isocyanide-based MCRs used for the synthesis of complex, drug-like molecules. beilstein-journals.orgmdpi.com While direct examples using this compound are specific, the principle involves using an oxo-component, an isocyanide, and a nucleophile. The aldehyde or ketone functionality, such as the C-3 keto group in the title compound, is a key participant. rug.nl The development of novel building blocks, such as tetrazole aldehydes, for use in MCRs highlights the strategy of designing specific components to be integrated into these convergent synthetic routes. beilstein-journals.orgresearchgate.net The synthesis of indolylnicotinonitriles and other complex heterocycles through MCRs often starts with indole derivatives, demonstrating the modularity of this approach. researchgate.net
Development of Advanced Synthetic Routes to Heterocyclic Compounds
Beyond its use in the synthesis of oxindole alkaloids and spiro-oxindoles, this compound serves as a versatile platform for developing advanced synthetic routes to a broader range of heterocyclic compounds. Its functional handles allow for diverse chemical manipulations.
One area of development is the selective halogenation of the oxindole core. For instance, tert-butyl hypochlorite (B82951) has been employed as a reagent for the chlorooxidation of indoles and the chlorination of 2-oxindoles. nih.gov By carefully choosing the substrate and reaction conditions, products such as 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles can be obtained selectively. nih.gov These chlorinated intermediates are valuable precursors for further functionalization.
Furthermore, the core structure can be integrated into more complex molecular frameworks through coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in modern organic synthesis. A related intermediate, 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine -1-ethoxy}propionic acid) tert-butyl ester, was used in a Suzuki reaction to synthesize a complex mTOR targeted PROTAC molecule intermediate, showcasing how tert-butyl protected fragments are carried through multi-step syntheses. drpress.org The synthesis of bifunctional building blocks, for example, by combining different functional groups within a single molecule, represents another advanced strategy for creating complex systems like coordination polymers. mdpi.com
Future Perspectives and Emerging Research Directions
Unexplored Reactivity and Catalytic Systems for 3-Oxoindoline Derivatives
The 3-oxoindoline core, often referred to as oxindole (B195798), is a "privileged motif" in chemistry due to its presence in numerous bioactive molecules. bohrium.com Consequently, the development of novel reactions and catalytic systems to functionalize this scaffold is a major area of ongoing research. Future explorations are moving beyond classical methods towards more sophisticated and efficient catalytic transformations.
One key area is the expansion of asymmetric organocatalysis . While reactions like the Mannich and Friedel-Crafts are well-established for creating 3-substituted-3-aminooxindoles, new catalysts and substrates are continually being explored. bohrium.com Chiral phosphoric acids, for example, have proven highly effective in catalyzing enantioselective aza-Friedel-Crafts reactions of indoles with ketimines derived from isatins (indoline-2,3-diones), enabling the construction of complex quaternary stereocenters with excellent stereocontrol. acs.org Future work will likely focus on expanding the scope of organocatalysts to include novel backbones and applying them to a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions at the C3 position.
Transition metal catalysis also offers significant opportunities. Recent advances include:
Oxidative Dearomatization : Ruthenium-catalyzed oxidative dearomatization of N-Boc protected indoles can directly yield indolin-3-ones. organic-chemistry.org
Gold and Mercury Catalysis : Gold-catalyzed cascade reactions of specific azide (B81097) precursors can generate 2-benzylidene-3-indolinones, while mercury-catalyzed N-oxide addition to alkynes provides another route to the indolin-3-one core. organic-chemistry.org
Palladium Catalysis : Novel palladium-catalyzed alkene difunctionalization reactions have been developed to build significant molecular complexity around the indole (B1671886) framework in a highly enantioselective and diastereoselective manner. nih.gov
Furthermore, exploring the reactivity of the oxindole core itself is a promising frontier. For instance, the use of tert-butyl hypochlorite (B82951) has been shown to be a versatile method for the selective chlorination of oxindoles at various positions, yielding synthetically useful chlorinated derivatives. nih.gov Metal-free cascade reactions are also emerging, such as those that form 3-allylidene-indolin-2-one compounds, showcasing previously unexplored reactivity patterns. ccspublishing.org.cn
| Catalytic System | Reaction Type | Transformation Example | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Aza-Friedel-Crafts | Enantioselective reaction of indoles with isatin-derived ketimines | acs.org |
| RuCl₃·3H₂O / NaIO₄ | Oxidative Dearomatization | Conversion of N-Boc indoles to indolin-3-ones | organic-chemistry.org |
| Gold (Au) Catalysis | Cascade Reaction | Synthesis of 2-benzylidene-3-indolinones from N-(2-azidophenyl-ynyl)methanesulfonamides | organic-chemistry.org |
| Palladium (Pd) / Chiral Ligand | Alkene Difunctionalization | Intra-intermolecular reaction of an alkene with an indole nucleophile | nih.gov |
| (S)-Proline | Asymmetric Mannich | Stereoselective synthesis of β-amino carbonyl compounds from N-Boc-imines | orgsyn.org |
Advancements in Green Chemistry Approaches for its Synthesis and Transformations
In line with global sustainability goals, a significant push exists to develop greener synthetic routes for tert-butyl 3-oxo-1-indolinecarboxylate and its derivatives. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One promising approach is the use of mechanochemistry , where reactions are conducted in a high-speed ball mill. This technique can reduce or eliminate the need for bulk solvents, and in some cases, lead to improved reaction rates and yields, as demonstrated in the aldol (B89426) reaction of isatins. rsc.org The development of metal-free and acid-free reaction conditions is another key trend. For example, methods for the nitration of indoles have been developed using trifluoroacetyl nitrate (B79036) generated in situ, avoiding the use of harsh and environmentally damaging strong acids like nitric acid. nih.gov Similarly, the use of nano-SiO2 as a cheap, effective, and reusable catalyst for the condensation of indoles and isatins under solvent-free conditions highlights the potential of nano-catalysis in green synthesis. sid.ir
The synthesis of related heterocyclic intermediates is also benefiting from green innovations. For instance, a green and cost-effective synthesis of a key intermediate for the drug baricitinib (B560044) was developed using an industry-oriented green oxidation reaction in a microchannel reactor. nih.gov This points towards the broader applicability of such technologies. Furthermore, clever synthetic design can contribute to greener processes. In one continuous flow synthesis, the HBr generated as a byproduct was used in-situ to deprotect a tert-butyl ester, integrating a reaction and deprotection step and avoiding a separate, wasteful chemical step. nih.govresearchgate.net
New Methodologies for Stereocontrol and Enantioselective Synthesis
The creation of molecules with precise three-dimensional arrangements is crucial, and the development of new methods for stereocontrol in the synthesis of 3-oxoindoline derivatives is a major research focus. The goal is to achieve high yields and excellent enantiomeric and diastereomeric ratios.
Asymmetric catalysis is at the forefront of this effort. As mentioned previously, chiral Brønsted acids like BINOL-derived phosphoric acids have been successfully used to control the stereochemistry of the aza-Friedel-Crafts reaction, producing 3-indolylmethanamine derivatives with up to 99% enantiomeric excess (ee). acs.org Organocatalysts such as proline and its derivatives are also widely used to catalyze asymmetric aldol and Mannich reactions involving isatins and their imines, respectively. bohrium.comorgsyn.orgrsc.org Research in this area focuses on designing new, more effective chiral catalysts and ligands that can provide high stereocontrol for a broader range of substrates. rsc.org
Beyond catalysis, other strategies are being explored. Solid-phase synthesis , for example, allows for the systematic construction of libraries of complex molecules. A stereocontrolled solid-phase synthesis of a 90-membered library of indoline-alkaloid-like polycycles was successfully demonstrated, starting from an enantioenriched aminoindoline scaffold. nih.gov This approach facilitates the rapid generation of diverse structures with defined stereochemistry. Substrate-directed reactions, where the stereochemistry of the starting material dictates the outcome of subsequent transformations, are also a powerful tool for achieving high diastereoselectivity in multi-step syntheses. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. beilstein-journals.org These technologies are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of 3-oxoindoline.
Flow chemistry , where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and mixing. beilstein-journals.org This has been successfully applied to reactions relevant to the 3-oxoindoline scaffold. For example, an enantioselective aza-Friedel-Crafts reaction has been demonstrated in a continuous flow process using a supported chiral catalyst. buchler-gmbh.com Flow chemistry also enables the use of hazardous reagents or high-energy intermediates more safely. A two-step synthesis involving temperature-sensitive intermediates and a hazardous diazo reactant was efficiently and safely carried out in a continuous flow system. unimi.it The one-step flow synthesis of pyrrole-3-carboxylic acids, which combines the reaction and deprotection of a tert-butyl ester, showcases the potential for telescoping multiple synthetic steps into a single, efficient process. nih.govresearchgate.net
Automated synthesis platforms are poised to revolutionize small molecule synthesis in a way that is analogous to automated peptide and oligonucleotide synthesis. chemrxiv.org These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. While the direct automated synthesis of this compound is not yet prominent, related heterocyclic structures have been synthesized remotely in automated laboratories as part of open innovation drug discovery programs. researchgate.net The development of rapid, iterative cross-coupling on automated platforms demonstrates that cycle times for complex molecule synthesis can be dramatically reduced, paving the way for high-throughput synthesis of diverse compound libraries. chemrxiv.org
Potential for New Applications in Chemical Biology and Materials Science (Non-clinical)
While much of the focus on oxindole derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in chemical biology and materials science.
The indoline-2,3-dione (isatin) core, from which this compound is derived, is a versatile building block for advanced materials. benthamscience.com Condensation of isatins with aryl-1,2-diamines yields indolo[2,3-b]quinoxaline (IQ) derivatives. benthamscience.com These fused heterocyclic systems possess significant features that make them crucial components for materials science, with potential applications in organic electronics and sensors. benthamscience.com The planarity and electron-accepting nature of the quinoxaline (B1680401) portion, combined with the electron-rich indole moiety, can be tuned to create materials with specific photophysical and electronic properties.
In chemical biology, the indole scaffold is considered a "privileged structure" that can be functionalized to create molecular probes and tools to study biological systems. nih.gov While specific applications for this compound are still emerging, its derivatives could be developed as fluorescent sensors, affinity probes for protein labeling, or building blocks for creating larger, functional biomolecules. The ability to install diverse functional groups and control stereochemistry through modern synthetic methods will be key to unlocking this potential. acs.orgnih.gov
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-oxo-1-indolinecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or protection/deprotection strategies. For example, tert-butyl indoline derivatives can be synthesized via condensation reactions using tert-butyl chloroformate under basic conditions (e.g., potassium carbonate in DMF) . Catalytic hydrogenation (5% Pd/C in ethanol) is often employed to reduce intermediates, yielding final products with >80% purity . Reaction variables like solvent choice (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading significantly impact yield. Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can reduce reaction times by 50% compared to conventional methods .
Q. How can researchers optimize purification methods for this compound to achieve high purity?
- Methodological Answer : Purification is critical due to byproduct formation. Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates impurities . Recrystallization from ethanol or methanol improves crystallinity, with yields ≥85% . Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) resolve structurally similar contaminants, achieving >95% purity for biological assays .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons; δ 170 ppm for carbonyl carbons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 262.1443) .
- IR : Peaks at 1720 cm (ester C=O) and 1680 cm (ketone C=O) confirm functional groups .
Advanced Research Questions
Q. How do substituent positions on the indoline ring affect the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Substituents at C5 or C7 (e.g., bromine, trifluoromethyl) direct reactivity. Bromination with NBS in chloroform selectively targets C5 (80% yield), while C7 substitution requires harsher conditions (PyHBrBr, 60°C) . Electron-withdrawing groups (e.g., -CF) deactivate the ring, necessitating Lewis acids (e.g., BF) for Friedel-Crafts reactions . Kinetic studies (UV-Vis monitoring) reveal rate differences: C5-substituted derivatives react 3× faster than C7 analogs .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles and stereochemistry. For example, tert-butyl 5-(trifluoromethyl)indoline-1-carboxylate shows a dihedral angle of 12.5° between the indoline and carboxylate planes, explaining its planar reactivity . Discrepancies in reported melting points (e.g., 67–68°C vs. 72°C) arise from polymorphic forms, resolved via DSC analysis .
Q. What strategies mitigate contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Contradictions often stem from:
- Catalyst deactivation : Pd/C reused >3 times reduces hydrogenation yields by 20% .
- Solvent purity : DMF with >0.1% water decreases cyclization efficiency by 15% .
- Temperature gradients : Microwave uniformity (±2°C) improves reproducibility vs. oil baths (±5°C) .
Statistical DoE (Design of Experiments) models optimize variables (e.g., ANOVA identifies temperature as the critical factor in 85% of cases) .
Q. How do pH and temperature influence the stability of this compound in aqueous solutions?
- Methodological Answer : Hydrolysis studies (HPLC monitoring) show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
